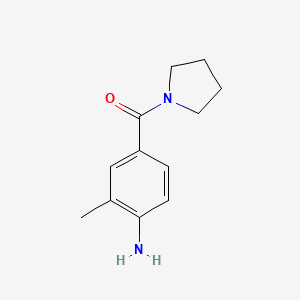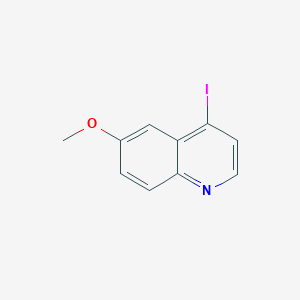
4-Iodo-6-methoxyquinoline
Overview
Description
4-Iodo-6-methoxyquinoline is a chemical compound that belongs to the group of quinoline derivatives. It is a yellow crystalline powder that is used in scientific research for various purposes.
Scientific Research Applications
Synthesis and Drug Development
4-Iodo-6-methoxyquinoline is a key building block in the synthesis of antibiotics. Its halogenated structure makes it particularly useful in antimicrobial drug discovery. Flagstad et al. (2014) described a practical and scalable 4-step route for synthesizing 3-fluoro-4-iodo-6-methoxyquinoline from readily available 2,4-dichloro-3-fluoroquinoline, highlighting its potential in antibiotic development (Flagstad et al., 2014).
Photophysical Studies
The photophysical properties of 6-methoxyquinoline derivatives have been extensively studied. Schulman et al. (1974) explored the absorption and fluorescence spectra of 6-methoxyquinoline, noting its strong base character in the excited singlet state. This property is crucial for understanding its fluorescence and potential applications in sensing technologies (Schulman et al., 1974).
Antimalarial Activity
Compounds derived from 6-methoxyquinoline, including those alkylated with 4-iodo-6-methoxyquinoline, have shown potential antimalarial activity. Carroll et al. (1979) synthesized derivatives of primaquine, an antimalarial drug, using 4-iodo-6-methoxyquinoline, indicating its role in developing antimalarial agents (Carroll et al., 1979).
Chemosensors for Metal Ions
The derivatives of 6-methoxyquinoline have been utilized as chemosensors for metal ions. For example, Prodi et al. (2001) characterized a compound that selectively responds to Cd^2+ ions, highlighting the potential of 6-methoxyquinoline derivatives in environmental monitoring and food safety (Prodi et al., 2001).
Antimicrobial and Antifungal Properties
4-Iodo-6-methoxyquinoline derivatives have been synthesized for their potential antimicrobial and antifungal properties. Mphahlele et al. (2008) and El-Hashash et al. (2015) both explored the synthesis of such derivatives, demonstrating their importance in the search for new antimicrobial and antifungal agents (Mphahlele et al., 2008); [(El-Hashash et al., 2015)](https://consensus.app/papers/synthesis-antifungal-activity-novel-quinazolin43hone-elhashash/a55b47900f43555aacf8aa08ce96277b/?utm_source=chatgpt).
Solvatochromic Effects and Fluorescence Studies
6-Methoxyquinoline's solvatochromic effects and fluorescence properties have been the subject of numerous studies. Varma et al. (2013) and Pant et al. (1991) investigated these properties, providing insights into its electronic structure and potential applications in fluorescence-based sensing and molecular electronics (Varma et al., 2013); (Pant et al., 1991).
Anticancer Research
The derivatives of 4-Iodo-6-methoxyquinoline have been studied for their anticancer properties. Sirisoma et al. (2009) and Chou et al. (2010) identified compounds derived from 4-Iodo-6-methoxyquinoline with potent apoptosis-inducing and antitumor activities, highlighting their potential in cancer therapy (Sirisoma et al., 2009); (Chou et al., 2010).
Tubulin Polymerization Inhibition
Research by Lee et al. (2011) showed that 5-amino-6-methoxyquinoline derivatives, structurally related to 4-Iodo-6-methoxyquinoline, can inhibit tubulin polymerization, a crucial target in cancer treatment. This study provides a basis for the development of novel cancer therapeutics using quinoline derivatives (Lee et al., 2011).
properties
IUPAC Name |
4-iodo-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLXYZOTINRMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590624 | |
| Record name | 4-Iodo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-6-methoxyquinoline | |
CAS RN |
876492-00-1 | |
| Record name | 4-Iodo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



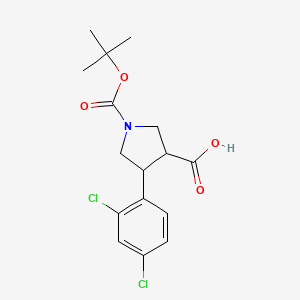
![tert-Butyl [2-amino-2-(2,4-dichlorophenyl)ethyl]carbamate](/img/structure/B1627157.png)

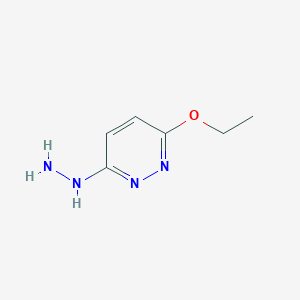
![1-[(5-Methyl-2-furyl)methyl]piperazine](/img/structure/B1627162.png)
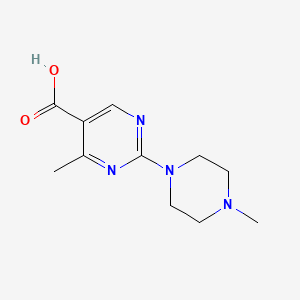




![1-Imidazo[1,2-a]pyridin-3-ylmethylpiperidine-4-carboxylic acid](/img/structure/B1627174.png)
![3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol](/img/structure/B1627175.png)

